(2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane
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Overview
Description
(2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane, also known as DEFCH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DEFCH is a cyclic organophosphate compound that contains two ethoxy groups, two difluoroethyl groups, and a cyclohexane ring.
Scientific Research Applications
(2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane has been widely studied for its potential applications in various fields. One of its primary uses is as a reagent in organic synthesis. This compound can be used as a phosphorylating agent to introduce a phosphorus group into organic compounds. Additionally, this compound has been studied for its potential as a pesticide, as it exhibits insecticidal properties. This compound has also been studied for its potential as a nerve agent antidote, as it can react with nerve agents to form less toxic products.
Mechanism of Action
The mechanism of action of (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane involves the phosphorylation of hydroxyl groups in organic compounds. This compound can react with the hydroxyl groups in enzymes, leading to the inhibition of enzyme activity. Additionally, this compound can react with nerve agents such as sarin and soman, leading to the formation of less toxic products.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, this compound has been shown to have insecticidal properties, making it a potential pesticide. In vivo studies have shown that this compound can cross the blood-brain barrier and accumulate in the brain, leading to potential neurotoxic effects.
Advantages and Limitations for Lab Experiments
(2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane has several advantages for use in lab experiments. It is a cost-effective and efficient reagent for introducing a phosphorus group into organic compounds. Additionally, it exhibits insecticidal properties, making it a potential pesticide. However, this compound has some limitations. It can be hazardous to handle, and precautions must be taken to ensure the safety of researchers. Additionally, this compound can react with hydroxyl groups in biological molecules, leading to potential toxicity.
Future Directions
There are several potential future directions for research on (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane. One area of research is the development of this compound-based pesticides. This compound has been shown to exhibit insecticidal properties, making it a potential alternative to traditional pesticides. Additionally, further research is needed to fully understand the neurotoxic effects of this compound and its potential as a nerve agent antidote. Finally, research is needed to develop safer and more efficient methods for handling and synthesizing this compound.
Synthesis Methods
The synthesis of (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane involves the reaction of cyclohexanone with difluoroacetic acid and diethyl chlorophosphate. The reaction is carried out in the presence of a base such as potassium carbonate, and the resulting product is purified through distillation. The yield of this compound obtained through this method is high, making it a cost-effective and efficient method for producing this compound.
properties
IUPAC Name |
(2-diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23F2O3P/c1-3-16-18(15,17-4-2)12(13,14)10-11-8-6-5-7-9-11/h11H,3-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDAZSHVIUFTIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(CC1CCCCC1)(F)F)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23F2O3P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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